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Compound of Interest

Compound Name: Roselipin 2A

Cat. No.: B15574222

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Roselipin 2A and its known analogs, focusing
on their structure-activity relationships as inhibitors of diacylglycerol acyltransferase (DGAT).
The information presented is based on currently available scientific literature.

Overview of Roselipin Family

Roselipins are a class of natural products isolated from the marine fungus Gliocladium roseum
KF-1040.[1] The family includes Roselipin 1A, 1B, 2A, and 2B, all of which have been identified
as inhibitors of DGAT, an enzyme crucial in triglyceride synthesis.[1] The core structure of these
molecules is a complex polyketide, 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-
2E,6E,10E-icosenoic acid, which is modified with D-mannose and D-arabinitol sugar moieties.

[2]

Comparative Analysis of Roselipin Analogs

The primary structural differences among the known Roselipins lie in the stereochemistry of the
arabinitol linkage and the acetylation of the mannose sugar. Roselipin 2A is the 6"-O-
acetylated form of Roselipin 1A.[2] The available data indicates that the entire family of
Roselipins inhibits DGAT with IC50 values in the range of 15 to 22 uM.[1][3][4]
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Diacylglycerol
Compound Key Structural Features Acyltransferase (DGAT)
IC50 (M)

o Stereoisomer with arabinitol
Roselipin 1A -~ ) 15 - 22[1][3][4]
esterified at one terminus

o Stereoisomer with arabinitol
Roselipin 1B - ) 15 - 22[1]
esterified at the other terminus

6"-O-acetyl derivative of

Roselipin 2A o 15 - 22[1]
Roselipin 1A
o 6"-O-acetyl derivative of
Roselipin 2B o 15 - 22[1]
Roselipin 1B

Note: The currently published literature provides a general IC50 range for the Roselipin family,
without specifying distinct values for each analog. This suggests that the stereochemical
difference in the arabinitol moiety and the 6"-O-acetylation on the mannose do not significantly
alter the DGAT inhibitory activity in the assays performed.

Preliminary Structure-Activity Relationship (SAR)
Insights

Based on the limited available data, the following preliminary SAR conclusions can be drawn:

e The polyketide backbone with its specific pattern of methyl and hydroxyl groups is likely
essential for DGAT inhibition.

» The presence of the D-mannose and D-arabinitol moieties is a common feature of these
active compounds.

e The stereochemistry of the arabinitol linkage (distinguishing the A and B series) does not
appear to have a major impact on the inhibitory potency.

o Acetylation at the 6" position of the mannose (distinguishing the 1 and 2 series) also does
not seem to significantly affect activity.
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It is important to emphasize that these are high-level observations. A comprehensive SAR
study involving the synthesis and testing of a wider range of analogs would be necessary to
fully elucidate the pharmacophore and guide further drug development.

Visualizing Structural Relationships and
Experimental Workflows

To better understand the relationships between these compounds and the general process of

SAR studies, the following diagrams are provided.

Caption: Structural relationships between Roselipin analogs.
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Caption: General workflow for a structure-activity relationship study.

Experimental Protocols

The inhibitory activity of the Roselipin family was determined using a DGAT enzyme assay with
rat liver microsomes.[1] Below is a representative protocol for such an assay.

Obijective: To determine the in vitro inhibitory effect of test compounds on DGAT activity.
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Materials:

Rat liver microsomes (source of DGAT enzyme)

Assay Buffer: 100 mM Tris-HCI (pH 7.4), 10 mM MgClz, 1 mg/mL fatty acid-free BSA

Substrates: 1,2-diacylglycerol and [**C]-oleoyl-CoA

Test compounds (e.g., Roselipin 2A) dissolved in DMSO

Stop Solution: Chloroform:Methanol (2:1)

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl
ether:acetic acid, 70:30:1)

Scintillation fluid and counter

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a solution of 1,2-
diacylglycerol, and the test compound at various concentrations.

Enzyme Addition: Add the rat liver microsome preparation to initiate the reaction.

Substrate Addition: Add [**C]-oleoyl-CoA to the reaction mixture.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

Reaction Termination: Stop the reaction by adding the chloroform:methanol stop solution.

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous
phases. Collect the lower organic phase containing the lipids.

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate to separate
the different lipid species. The product, triacylglycerol, will migrate to a specific position.

Quantification: Scrape the area of the TLC plate corresponding to triacylglycerol and
measure the amount of radioactivity using a scintillation counter.
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» Data Analysis: Calculate the percent inhibition of DGAT activity for each concentration of the
test compound relative to a vehicle control (DMSO). Determine the IC50 value by plotting the
percent inhibition against the log of the compound concentration.

This guide serves as a starting point for researchers interested in the DGAT inhibitory
properties of Roselipin 2A and its analogs. Further synthetic efforts to create a library of
related compounds are needed to build a more detailed understanding of their structure-activity
relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Roselipin 2A: A Comparative Guide to Structure-Activity
Relationships in Diacylglycerol Acyltransferase Inhibition]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15574222#roselipin-2a-structure-
activity-relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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